3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
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Overview
Description
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of structural elements, including an indene, pyrimidine, isoindole, and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: This involves the condensation of suitable amines with carbonyl compounds, followed by cyclization.
Construction of the Isoindole Core: This step often involves the use of phthalic anhydride derivatives and amines under high-temperature conditions.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds containing the indene moiety, such as indanone and indene itself.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases found in DNA.
Isoindole Derivatives: Compounds such as phthalimide and isoindoline.
Uniqueness
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N6O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H24N6O3/c33-23-10-9-21(24(34)31-23)32-14-19-18(25(32)35)5-2-6-20(19)29-22-11-12-27-26(30-22)28-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,11-13,21H,1,3-4,9-10,14H2,(H,31,33,34)(H2,27,28,29,30) |
InChI Key |
KCIIVRZRNLZKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=NC=CC(=N3)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
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